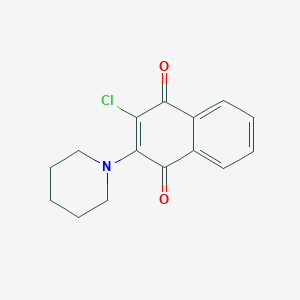

2-氯-3-哌啶醌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

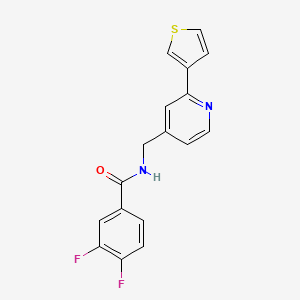

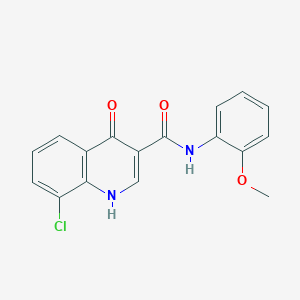

2-Chloro-3-piperidinonaphthoquinone is a chemical compound with the linear formula C15H14ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel multifunctional ligand precursor was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . Another study reported the synthesis of 2-chloro-3-substituted quinoxalines by visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-piperidinonaphthoquinone is defined by its linear formula C15H14ClNO2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.科学研究应用

Antimicrobial Activity

2-Chloro-3-piperidinonaphthoquinone has been investigated for its potential antimicrobial properties. Researchers have explored its efficacy against bacteria, fungi, and other microorganisms. The compound’s mechanism of action may involve disrupting cellular processes or inhibiting essential enzymes. Further studies are needed to elucidate its precise antimicrobial mode of action .

Anticancer Potential

Studies suggest that 2-Chloro-3-piperidinonaphthoquinone exhibits promising anticancer activity. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit specific signaling pathways. Researchers are exploring its potential as a novel chemotherapeutic agent .

Electrochemical Applications

The compound’s redox properties make it interesting for electrochemical applications. Researchers have investigated its behavior as an electrode material, especially in redox reactions. Its stability and reversible redox processes could find utility in energy storage devices or sensors .

Synthetic Chemistry

2-Chloro-3-piperidinonaphthoquinone serves as a valuable building block in synthetic chemistry. Chemists use it to synthesize more complex molecules by functionalizing its quinone ring. Its reactivity allows for diverse transformations, making it useful in the creation of pharmaceutical intermediates and other organic compounds .

Biological Studies

Scientists have employed this compound as a probe in biological studies. By tagging it with fluorescent or radioactive labels, they can track its distribution within cells or tissues. Such studies provide insights into cellular processes, protein interactions, and drug delivery mechanisms .

Photodynamic Therapy (PDT)

Photodynamic therapy involves using light-activated compounds to treat diseases, including cancer. 2-Chloro-3-piperidinonaphthoquinone has been explored as a potential photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species that selectively damage cancer cells. PDT is a non-invasive approach with fewer side effects compared to traditional treatments .

安全和危害

Specific safety and hazard information for 2-Chloro-3-piperidinonaphthoquinone is not available in the search results. Safety data sheets (SDS) provide comprehensive information about substances, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

属性

IUPAC Name |

2-chloro-3-piperidin-1-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-12-13(17-8-4-1-5-9-17)15(19)11-7-3-2-6-10(11)14(12)18/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDCCKDSJKCKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione | |

CAS RN |

1221-13-2 |

Source

|

| Record name | 2-CHLORO-3-PIPERIDINO-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)